molecular formula C7H3F5O B2570908 2,6-Difluoro-3-(trifluoromethyl)phenol CAS No. 2149589-77-3

2,6-Difluoro-3-(trifluoromethyl)phenol

Cat. No.: B2570908
CAS No.: 2149589-77-3
M. Wt: 198.092
InChI Key: JRBABMCOXOLBOS-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3F5O and its molecular weight is 198.092. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBABMCOXOLBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis Protocols for 2,6-Difluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2,6-Difluoro-3-(trifluoromethyl)phenol (CAS: 144243-73-0) represents a critical scaffold in the development of next-generation agrochemicals (specifically pyrimidine-based herbicides) and pharmaceutical kinase inhibitors.

The molecule's trifunctional nature presents a unique synthetic challenge:

  • The Phenolic Hydroxyl (-OH): Acts as the primary nucleophilic handle for etherification.

  • The 2,6-Difluoro Pattern: Provides metabolic stability (blocking oxidative metabolism at ortho positions) and modulates pKa via inductive electron withdrawal.

  • The 3-Trifluoromethyl (-CF3) Group: Enhances lipophilicity and further deactivates the ring, making the introduction of the hydroxyl group via standard nucleophilic aromatic substitution (

    
    ) regiochemically difficult.
    

This guide details the Diazotization-Hydrolysis Pathway , the most robust and regioselective route for laboratory and pilot-scale synthesis, utilizing the commercially available 2,6-difluoro-3-(trifluoromethyl)aniline as the starting material.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the hydroxyl group. Direct hydroxylation of the benzene core is unfavorable due to the high electron deficiency caused by the fluorine and trifluoromethyl substituents.

  • Route A (Recommended): Functional group interconversion (FGI) from an amine. The amino group directs the regiochemistry in the precursor.[1]

  • Route B (Alternative): Directed ortho-lithiation (DoM) of 2,4-difluorobenzotrifluoride. Risk:[2] High probability of lithiation at the C-3 position (between two fluorines), leading to the wrong isomer (2,6-difluoro-4-trifluoromethylphenol).

Logical Pathway Diagram

Retrosynthesis Target This compound (Target) Diazo Diazonium Intermediate [Ar-N2]+ Target->Diazo Hydrolysis (H2SO4/Heat) Aniline 2,6-Difluoro-3-(trifluoromethyl)aniline (Starting Material) Diazo->Aniline Diazotization (NaNO2/H2SO4) Precursor 2,4-Dichloro-3-cyano-benzotrifluoride (Industrial Precursor) Aniline->Precursor Halex/Hoffman (Industrial Scale)

Figure 1: Retrosynthetic logic prioritizing the aniline precursor to guarantee regiochemical fidelity.

Primary Synthesis Protocol: The Diazotization-Hydrolysis Route

This protocol relies on the conversion of the aniline to a diazonium salt, followed by thermal hydrolysis. The electron-withdrawing nature of the -CF3 and -F groups makes the diazonium intermediate highly electrophilic, requiring careful temperature control to prevent side reactions (e.g., azo coupling).

Reagents & Materials
ReagentRoleEquiv.Notes
2,6-Difluoro-3-(trifluoromethyl)aniline Substrate1.0Purity >98% recommended.
Sulfuric Acid (H₂SO₄) Solvent/Acid5.0 - 8.0Use 30-40% aq. solution.
Sodium Nitrite (NaNO₂) Diazotizing Agent1.1Prepare as 30% aq. solution.
Copper(II) Sulfate (CuSO₄) Catalyst0.1Promotes radical decomposition to phenol.
Urea ScavengerTraceTo quench excess nitrous acid.
Dichloromethane (DCM) Extraction Solvent-For workup.
Step-by-Step Methodology
Phase 1: Diazonium Salt Formation
  • Acidification: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge 40%

    
     (aq). Cool the system to -5°C to 0°C  using an ice/salt bath.
    
  • Addition: Add 2,6-difluoro-3-(trifluoromethyl)aniline portion-wise. Ensure the internal temperature does not exceed 5°C. The amine may form a suspension; vigorous stirring is required.

  • Diazotization: Dropwise add the 30%

    
     solution over 30–45 minutes.
    
    • Critical Control Point: Maintain temperature < 0°C. Exotherms can lead to tar formation.

  • Completion: Stir at -5°C for 1 hour. Confirm excess nitrous acid using starch-iodide paper (should turn immediately blue/black).

  • Quenching: Add small amounts of urea until the starch-iodide test is negative (removes excess

    
     to prevent side reactions in the next step).
    
Phase 2: Hydrolysis (The Sandmeyer-Type Hydroxylation)
  • Preparation: In a separate reactor, heat a solution of 10%

    
     containing 
    
    
    
    (0.1 eq) to reflux (approx. 100-105°C) .
  • Transfer: Transfer the cold diazonium solution slowly (dropwise) into the boiling acid solution.

    • Mechanism:[3][4][5][6] The rapid thermal shock facilitates the unimolecular loss of

      
       to generate the aryl cation, which is immediately trapped by water. The copper salt aids in minimizing radical side-polymerization.
      
  • Distillation: As the phenol forms, it is steam-volatile. If equipped with a Dean-Stark trap or distillation head, co-distill the product with water to remove it from the reaction mixture immediately, preventing oxidation.

Phase 3: Isolation & Purification
  • Extraction: Extract the steam distillate (or cooled reaction mixture) with Dichloromethane (3 x volumes).

  • Washing: Wash the organic layer with brine.

  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Final Polish: If necessary, purify via vacuum distillation (bp approx. 60-65°C at 10 mmHg) or silica gel chromatography (Hexanes/EtOAc 9:1).

Expected Results[1][3][6][8][9][10][11][12]
  • Yield: 75–85%

  • Appearance: Colorless to pale yellow oil/low-melting solid.

  • Characterization:

    • 1H NMR: Doublet of doublets (aromatic protons) and a broad singlet (OH).

    • 19F NMR: Distinct signals for -CF3 (approx -62 ppm) and the two ring fluorines (approx -110 to -120 ppm).

Process Workflow Visualization

The following diagram illustrates the critical process flow, emphasizing the separation of the cold diazotization zone from the hot hydrolysis zone to maximize yield.

SynthesisWorkflow Start Start: Aniline Precursor DiazoZone Zone A: Diazotization (Temp < 0°C) Reagents: NaNO2, H2SO4 Start->DiazoZone Check QC: Starch-Iodide Test (Confirm excess HNO2) DiazoZone->Check HydrolysisZone Zone B: Hydrolysis (Temp > 100°C) Reagents: H2SO4, CuSO4 Check->HydrolysisZone Slow Addition SteamDist Steam Distillation (In-situ removal) HydrolysisZone->SteamDist N2 Gas Evolution Workup Workup: DCM Extraction SteamDist->Workup Final Product: This compound Workup->Final

Figure 2: Split-reactor workflow ensuring the unstable diazonium intermediate is immediately converted to the phenol.

Technical Considerations & Troubleshooting

Regiochemistry Verification

Why is this route superior to direct lithiation?

  • Lithiation Risk: Treating 2,4-difluorobenzotrifluoride with n-BuLi typically results in deprotonation at the C-3 position (between the two fluorines) due to the synergistic inductive effect of the two fluorine atoms. Quenching this species with borate/peroxide would yield 2,6-difluoro-4-(trifluoromethyl)phenol , a constitutional isomer of the target.

  • Aniline Advantage: The nitrogen atom is already installed at the correct position in the commercially available precursor, locking the regiochemistry.

Safety Protocols
  • HF Generation: While this reaction does not use HF gas, the decomposition of poly-fluorinated diazonium salts can occasionally release fluoride ions. Glassware etching may occur over repeated runs.

  • Diazonium Instability: Do not let the diazonium salt dry out. It must be kept in solution and cold until the moment of hydrolysis.

References

  • ChemicalBook. (2019). Synthesis of 2,6-Difluorophenol via Diazotization. Retrieved from

  • Smolecule. (2024). 2,6-Difluoro-3-(trifluoromethyl)aniline: Properties and Synthesis. Retrieved from

  • European Patent Office. (1992). EP0506199B1: Process for the preparation of 2,6-difluoroaniline.[4][7] Retrieved from

  • U.S. Patent Office. (1991).[8] US5041674A: Process and intermediates for the preparation of 2,6-difluoroaniline. Retrieved from

  • Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes and Trifluoromethyl Sulfones. (Contextual reference for handling trifluoromethyl-aryl systems). Retrieved from

Sources

Comprehensive Spectroscopic Profile: 2,6-Difluoro-3-(trifluoromethyl)phenol

[1]

Introduction & Structural Analysis

This compound is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure is characterized by a phenol core substituted with two fluorine atoms at the ortho positions (2 and 6) relative to the hydroxyl group, and a trifluoromethyl group at the meta position (3).

Chemical Identity[1][2][3]
  • IUPAC Name: this compound[1]

  • CAS Number: 886498-85-3[1]

  • Molecular Formula: C

    
    H
    
    
    F
    
    
    O[1]
  • Molecular Weight: 198.09 g/mol [1]

  • Exact Mass: 198.0107[1]

Electronic Environment

The molecule is highly electron-deficient due to the cumulative inductive effects (-I) of five fluorine atoms.[1]

  • Acidity: The phenolic proton is significantly more acidic than unsubstituted phenol (pKa ~10) due to the electron-withdrawing nature of the ortho-fluorines and the meta-CF

    
     group.[1] Expected pKa is in the range of 5.5–6.5.[1]
    
  • Symmetry: The molecule is asymmetric .[1] The CF

    
     group at position 3 breaks the 
    
    
    symmetry found in 2,6-difluorophenol, rendering the two aromatic protons (H4, H5) and the two aromatic fluorines (F2, F6) magnetically non-equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of this compound is dominated by complex spin-spin coupling patterns arising from




A. H NMR (Proton)[1][4]
  • Solvent: CDCl

    
     (Standard) or DMSO-d
    
    
    (to observe OH proton clearly).[1]
  • Resonances: Two aromatic protons and one exchangeable hydroxyl proton.[1][2]

PositionChemical Shift (

, ppm)
Multiplicity

-Coupling Constants (Hz)
Assignment Logic
OH 5.5 – 6.5 (CDCl

)10.0 – 11.0 (DMSO-d

)
Broad SingletN/AHighly acidic proton; shift is concentration-dependent.[1]
H4 7.30 – 7.45Multiplet (dq)


Ortho to CF

(deshielding) and ortho to H5. Shows coupling to CF

and F2/F6.[1]
H5 6.90 – 7.10Multiplet (tdd)


Meta to CF

, ortho to F6.[1] Shielded relative to H4.
B. F NMR (Fluorine)
  • Standard: CFCl

    
     (
    
    
    0.0 ppm) or internal C
    
    
    F
    
    
    .[1]
  • Pattern: Three distinct fluorine environments.[1]

PositionChemical Shift (

, ppm)
MultiplicityAssignment Logic
3-CF

-61.0 to -63.0Doublet/TripletCharacteristic range for Ar-CF

.[1] Splits due to coupling with ortho-F2 or H4.
2-F -135.0 to -145.0MultipletOrtho to OH and CF

.[1] Deshielded relative to F6 due to CF

proximity.
6-F -130.0 to -140.0MultipletOrtho to OH and H5.[1] Distinct from F2 due to asymmetry.[1]
C. C NMR (Carbon)

The






CarbonShift (

, ppm)
Coupling Pattern (

)
C1 (C-OH) 142 – 148Triplet (

Hz) due to two ortho F atoms.[1]
C2 (C-F) 148 – 155Doublet of Quartets (

Hz).[1]
C3 (C-CF

)
115 – 125Quartet (

Hz).[1]
C4 (C-H) 120 – 125Multiplet (due to CF

and F coupling).[1]
C5 (C-H) 110 – 115Doublet (

Hz from F6).[1]
C6 (C-F) 150 – 158Doublet (

Hz).[1]
CF

120 – 124Quartet (

Hz).[1]

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid fingerprinting tool.[1] The presence of multiple C-F bonds creates strong absorption bands in the fingerprint region.

  • O-H Stretch: 3200 – 3550 cm

    
     (Broad).[1] Indicates phenolic hydroxyl.[1][3][2]
    
  • C-H Stretch (Aromatic): 3050 – 3100 cm

    
     (Weak).[1]
    
  • C=C Ring Stretch: 1480 – 1620 cm

    
     (Medium/Strong).[1] Characteristic benzenoid ring modes.
    
  • C-F Stretch (Aromatic): 1200 – 1280 cm

    
     (Very Strong).[1]
    
  • CF

    
     Stretch:  1100 – 1150 cm
    
    
    (Very Strong).[1] Often overlaps with C-F aromatic bands, creating a broad, intense region.

Mass Spectrometry (MS)

Electron Ionization (EI) - 70 eV
  • Molecular Ion (

    
    ):  m/z 198 (Base peak or high intensity).
    
  • Fragmentation Pathway:

    • Loss of CO: [M - 28]

      
      
      
      
      m/z 170.[1] Characteristic of phenols.
    • Loss of HF: [M - 20]

      
      
      
      
      m/z 178. Common in ortho-fluorophenols.[1]
    • Loss of CF

      
      :  [M - 69]
      
      
      
      
      m/z 129.
    • Loss of CHO: [M - 29]

      
      
      
      
      m/z 169.
Electrospray Ionization (ESI) - Negative Mode[1]
  • Molecular Ion (

    
    ):  m/z 197.[1]
    
  • Behavior: Due to high acidity, this compound ionizes readily in negative mode (ESI-).[1] This is the preferred method for LC-MS quantification.[1]

Visualizations

A. NMR Coupling Network

This diagram illustrates the scalar coupling (

NMR_Couplingcluster_legendCoupling TypesH4H4 (Aromatic)H5H5 (Aromatic)H4->H5Ortho (8.5 Hz)CF3CF3 (Meta)H4->CF3Ortho-F (q)F6F6 (Ortho)H5->F6Ortho (9-11 Hz)F2F2 (Ortho)F2->CF3Vicinal F-FkeySolid: Strong CouplingDashed: Weak/Long-range

Caption: Scalar coupling network showing primary H-H and H-F interactions determining signal multiplicity.

B. Mass Spectrometry Fragmentation Pathway (EI)

Logical fragmentation steps for the molecular ion m/z 198.[1]

MS_FragmentationM_IonMolecular Ion (M+)m/z 198Frag_CO[M - CO]+m/z 170M_Ion->Frag_CO- CO (28)Frag_HF[M - HF]+m/z 178M_Ion->Frag_HF- HF (20)Frag_CF3[M - CF3]+m/z 129M_Ion->Frag_CF3- CF3• (69)Frag_CO->Frag_CF3- C2HF2•

Caption: Proposed EI fragmentation pathway highlighting primary neutral losses (CO, HF, CF3).

Experimental Protocols for Data Acquisition

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without line broadening due to exchange.[1]

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) for the best resolution of the phenolic proton and to prevent aggregation.[1] Use CDCl
    
    
    if checking for impurities, but note that the OH peak may be broad.[1]
  • Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • 
      H:  16 scans, 30° pulse angle, 2s relaxation delay.
      
    • 
      F:  Run a wide sweep width (e.g., -200 to 0 ppm) first to locate all signals, then narrow down for high resolution.
      
    • 
      C:  Requires high concentration (30-50 mg) or overnight acquisition (1000+ scans) due to splitting of signal intensity by fluorine coupling.[1]
      
Protocol 2: GC-MS Purity Check

Objective: Confirm purity and identity.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    280°C (hold 5 min).
  • Detection: EI source, 70 eV, scan range 40-400 m/z.[1]

  • Note: Phenols can tail on non-polar columns; derivatization with BSTFA (forming the TMS ether) is recommended for sharper peaks and better quantitation.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Authoritative text on NMR/IR interpretation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for Substituent Chemical Shifts).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1] Available at: [Link] (General reference for phenol fragmentation patterns).

  • Reichert, S. et al. (2018).[1] "Synthesis of Fluorinated Phenols via Diazotization". Journal of Fluorine Chemistry, 216, 15-22.[1] (Methodology for synthesizing similar fluorinated phenols).[1][5][6]

Strategic Deployment of Fluorinated Phenols in Medicinal Chemistry: From Bioisosterism to Metabolic Tuning

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into phenolic scaffolds represents a high-leverage strategy in modern medicinal chemistry.[1] Unlike simple steric replacements, fluorinated phenols offer a unique multidimensional tuning capability: they simultaneously modulate acidity (pKa), lipophilicity (LogD), and metabolic stability without significantly altering the steric footprint of the parent molecule. This guide details the technical application of fluorinated phenols, moving beyond basic substitution to explore their roles as carboxylic acid bioisosteres, metabolic blockers, and critical intermediates in peptide synthesis.

Part 1: Physicochemical Profiling – The "Fluorine Effect"

The strategic value of fluorinated phenols lies in the high electronegativity of fluorine (3.98 Pauling scale) combined with its small Van der Waals radius (1.47 Å), which mimics hydrogen (1.20 Å) sterically but drastically alters electronic properties.

Acidity Modulation (pKa Tuning)

Fluorine substitution on the phenol ring exerts a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion and lowering the pKa. This is critical for optimizing ligand-target interactions (H-bond strength) and bioavailability (permeability of neutral vs. ionized forms).

Table 1: Comparative Acidity and Lipophilicity of Fluorinated Phenols

CompoundStructurepKa (approx)

pKa (vs Phenol)
LogP (Oct/Water)Electronic Effect Dominance
Phenol Ph-OH9.9501.46Reference
2-Fluorophenol 2-F-Ph-OH8.81-1.141.71Inductive (-I) > Resonance (+R)
3-Fluorophenol 3-F-Ph-OH9.28-0.671.93Inductive (-I) only
4-Fluorophenol 4-F-Ph-OH9.90-0.051.96Inductive (-I)

Resonance (+R)
Pentafluorophenol C6F5-OH5.50-4.453.32Strong Inductive (-I)

Note: The 4-position shows a minimal pKa shift because the electron-donating resonance effect (+R) of fluorine counteracts its inductive withdrawal (-I) at the para position. In contrast, ortho-substitution (2-F) significantly increases acidity due to the proximity of the inductive effect and intramolecular H-bonding.

Conformational Control

In ortho-fluorophenols, an intramolecular hydrogen bond (O-H···F-C) can form. This "locks" the conformation, reducing the entropic penalty upon binding to a receptor and shielding the polar hydroxyl group, which can enhance membrane permeability (passive diffusion).

Part 2: Strategic Applications in Drug Design

Bioisosteres for Carboxylic Acids

Polyfluorinated phenols, particularly pentafluorophenol (PFP) , serve as non-classical bioisosteres for carboxylic acids.

  • Mechanism: With a pKa of ~5.5, PFP exists as a significant fraction of anion at physiological pH (7.4), mimicking the carboxylate anion (COO-).

  • Advantage: Unlike the hydrophilic carboxylate, the perfluorinated ring is highly lipophilic. This allows the "acidic" functionality to penetrate lipid bilayers, addressing the common "permeability wall" faced by carboxylic acid drugs.

Metabolic Blocking (The "Soft Spot" Strategy)

Phenols are electron-rich and prone to rapid Phase I oxidation (hydroxylation) by CYP450 enzymes, typically at the para or ortho positions, leading to quinone formation and toxicity.

  • Strategy: Replacing a metabolically labile C-H bond with a C-F bond blocks hydroxylation because the C-F bond energy (116 kcal/mol) is far higher than C-H (99 kcal/mol) and resistant to the oxo-ferryl radical of CYP450.

  • Risk Mitigation: Care must be taken to avoid ipso-substitution (oxidative defluorination), which can release fluoride ions. This is mitigated by ensuring the fluorinated ring is not excessively electron-rich.

Process Chemistry: The PFP Active Ester

In peptide synthesis and bioconjugation, Pentafluorophenyl (PFP) esters are the gold standard for "active esters."

  • Utility: The electron-deficient ring makes the ester carbonyl highly electrophilic, facilitating rapid nucleophilic attack by amines (peptide coupling) without the instability associated with acid chlorides.

  • Protocol: See Section 4.

Part 3: Decision Framework & Visualization

Decision Matrix: When to Fluorinate?

Use the following logic flow to determine the optimal fluorination pattern for your lead compound.

FluorinationStrategy Start Objective: Optimize Phenolic Lead CheckMetabolism Issue: Rapid Metabolic Clearance? Start->CheckMetabolism CheckAcidity Issue: Poor Target Binding (H-bond)? Start->CheckAcidity CheckPermeability Issue: Low Membrane Permeability? Start->CheckPermeability ParaBlock Strategy: 4-Fluoro Substitution (Block Para-Oxidation) CheckMetabolism->ParaBlock Para-Hydroxylation OrthoBlock Strategy: 2,6-Difluoro Substitution (Block Ortho-Oxidation) CheckMetabolism->OrthoBlock Ortho-Hydroxylation LowerPKa Strategy: Ortho/Meta Fluorination (Inductive Effect) CheckAcidity->LowerPKa Need Stronger H-Bond Donor Bioisostere Strategy: Pentafluorophenol (Carboxylic Acid Mimic) CheckAcidity->Bioisostere Need Anionic Mimic ConfLock Strategy: 2-Fluoro Substitution (Intramolecular H-Bond) CheckPermeability->ConfLock Shield Polar OH

Figure 1: Strategic decision tree for selecting fluorination patterns on phenolic scaffolds based on medicinal chemistry bottlenecks.

Part 4: Experimental Protocols

Protocol A: Synthesis of Pentafluorophenyl (PFP) Active Esters

Application: Creating activated building blocks for amide coupling or ADC (Antibody-Drug Conjugate) linkers.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Pentafluorophenol (1.1 equiv) [CAS: 771-61-9]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Carboxylic Acid (1.0 equiv) and Pentafluorophenol (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add DCC (1.1 equiv) portion-wise over 5 minutes. Note: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (PFP esters are UV active and run significantly higher than the free acid).

  • Workup: Filter off the DCU precipitate through a Celite pad.

  • Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography (rapid elution, as PFP esters can hydrolyze on silica if left too long).

Validation:

  • IR Spectroscopy: Look for the characteristic "activated ester" carbonyl shift (typically ~1780 cm⁻¹ vs 1710 cm⁻¹ for the acid).

  • 19F NMR: Distinct signals for the ortho, meta, and para fluorines of the PFP group (approx -152, -158, -162 ppm).

Protocol B: Microsomal Stability Assay (Metabolic Blocking Verification)

Application: Verifying if fluorination has successfully blocked metabolic clearance.

Workflow:

  • Incubation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (Fluorinated Phenol vs Non-Fluorinated Control) at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot at t=0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: A significant reduction in

      
       for the fluorinated analog compared to the parent phenol indicates successful metabolic blocking.
      

Part 5: Case Studies & Real-World Examples

Propofol Analogs (Anesthetics)

Propofol (2,6-diisopropylphenol) is a potent anesthetic but suffers from rapid metabolism and formulation issues.

  • Fluorination Strategy: Experimental analogs like 4-fluoropropofol have been synthesized to block para-hydroxylation.

  • Outcome: While direct fluorination of the ring modulates potency, the removal of the phenolic OH (as in Fropofol , 2-fluoro-1,3-diisopropylbenzene) eliminates anesthetic activity, proving the phenolic OH is the critical hydrogen bond donor for the GABA_A receptor. This highlights that while fluorine modulates properties, the pharmacophore (OH) must often be preserved.

Sotorasib (KRAS G12C Inhibitor)

While not a free phenol drug, Sotorasib utilizes a fluorophenol moiety in its construction.[2][3]

  • Chemistry: The synthesis involves a Suzuki-Miyaura coupling using a fluorinated phenol derivative to construct the atropisomeric biaryl core. The fluorine atom on the ring (derived from the building block) is essential for locking the conformation of the drug in the active site, exploiting the "Ortho-F" steric/electronic lock described in Part 1.

References

  • Acidity of Fluorinated Phenols

    • Title: "Substituent effects on the acidity of phenols."
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Pentafluorophenol Applications

    • Title: "Pentafluorophenyl Esters in Peptide Synthesis."
    • Source:Methods in Enzymology
    • URL:[Link]

  • Metabolic Stability Mechanisms

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."[4] (Discusses metabolic blocking)

    • Source:Chemical Reviews
    • URL:[Link]

  • Propofol Analog Studies

    • Title: "Role for the Propofol Hydroxyl in Anesthetic Protein Target Molecular Recognition."
    • Source:ACS Chemical Neuroscience[5]

    • URL:[Link]

Sources

Methodological & Application

2,6-Difluoro-3-(trifluoromethyl)phenol as a building block for novel pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 2,6-Difluoro-3-(trifluoromethyl)phenol (CAS 2149589-77-3) as a strategic building block.[1] It moves beyond basic catalog data to provide actionable synthetic protocols and design rationales.

Executive Summary: The Fluorine Advantage

This compound represents a "privileged scaffold" in modern medicinal chemistry.[1] Its specific substitution pattern offers a unique trifecta of properties:

  • Metabolic Shielding: The 2,6-difluoro motif blocks the metabolically vulnerable ortho positions, while the 3-CF₃ group sterically and electronically protects the meta position.

  • pKa Modulation: The electron-withdrawing nature of the three fluorine substituents significantly lowers the pKa of the phenolic hydroxyl (estimated pKa ~6.2–6.8 vs. 10.0 for phenol). This acidity allows for mild, chemoselective alkylation under physiological-like conditions.

  • Lipophilic Tuning: The CF₃ group enhances permeability (LogP) without introducing the metabolic liability of a methyl group.

Chemical Profile & Reactivity Landscape[1][2]

PropertySpecificationImpact on Synthesis
CAS Number 2149589-77-3Unambiguous identification for sourcing.[1]
Formula C₇H₃F₅OHigh F-content requires careful ¹⁹F NMR monitoring.[1]
Acidity (pKa) ~6.5 (Estimated)Critical: Reacts with weak bases (K₂CO₃, Cs₂CO₃); does not require NaH.
Electronic State Electron-Deficient RingDeactivated towards oxidation; Activated for Nucleophilic Aromatic Substitution (SₙAr) after O-protection.[1]
Primary Reactive Site Phenolic -OHNucleophilic attack (O-alkylation/acylation).[1]
Secondary Reactive Site C4-PositionPara to -OH.[1] The most accessible site for Electrophilic Aromatic Substitution (EAS) (e.g., Halogenation).
Reactivity Decision Tree

The following diagram illustrates the divergent synthetic pathways available for this building block.

Reactivity Start This compound Base Weak Base (K2CO3) + Electrophile (R-X) Start->Base Primary Pathway Electrophile Electrophile (X+) (NBS, NIS) Start->Electrophile Regioselective EAS Protect O-Protection / Activation Start->Protect Rare Pathway Ether Biaryl/Alkyl Ether (Kinase Inhibitor Core) Base->Ether O-Alkylation C4_Halo 4-Halo Derivative (Cross-Coupling Precursor) Electrophile->C4_Halo C4 Substitution SnAr S_NAr Displacement at C2 or C6 Protect->SnAr Nucleophilic Attack

Figure 1: Synthetic divergence map. The primary pathways involve O-alkylation and C4-halogenation.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (The "Green" Ether Synthesis)

Objective: Synthesize a biaryl ether scaffold without using pyrophoric bases (NaH) or polar aprotic solvents (DMF), leveraging the enhanced acidity of the substrate.

Mechanism: The pKa of ~6.5 allows the phenol to be deprotonated by Potassium Carbonate (pKa of HCO₃⁻ ~10.3) in acetone or acetonitrile.

Materials:

  • This compound (1.0 equiv)[1]

  • Alkyl Halide / Benzyl Bromide derivative (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 5 mL of acetone (0.2 M concentration).

  • Base Addition: Add 2.0 mmol (276 mg) of anhydrous K₂CO₃. The mixture may turn slightly yellow due to phenoxide formation.

  • Electrophile Addition: Add 1.1 mmol of the alkyl halide dropwise at room temperature.

  • Reaction: Stir at 50°C (reflux for acetone) for 2–4 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.[1]

    • Note: The electron-deficient nature of the phenol makes the oxygen less nucleophilic than standard phenol. If reaction is slow, add a catalytic amount (5 mol%) of 18-Crown-6 or Potassium Iodide (KI) to accelerate.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough for the next step. If not, purify via silica gel flash chromatography.

Validation:

  • ¹H NMR: Disappearance of the phenolic -OH singlet (typically broad, >5 ppm). Appearance of O-CH₂ protons.

  • ¹⁹F NMR: Distinct shift in the CF₃ and Ar-F signals due to the change in electronic environment (Phenol vs. Ether).

Protocol B: Regioselective C4-Iodination

Objective: Install a handle for Suzuki/Buchwald coupling at the C4 position.[1] Rationale: The C4 position is para to the directing hydroxyl group and sterically accessible compared to C2/C6 (blocked by F) and C3 (blocked by CF₃).

Materials:

  • Substrate (Phenol or protected Ether)[1][2]

  • N-Iodosuccinimide (NIS)[1]

  • Trifluoroacetic Acid (TFA) (Catalytic)[1]

  • Solvent: Acetonitrile (MeCN)[1]

Procedure:

  • Dissolve substrate (1.0 equiv) in MeCN.

  • Add NIS (1.1 equiv) at 0°C.

  • Add TFA (10 mol%).

  • Stir at Room Temperature for 1 hour.

  • Quench: Add saturated aqueous Sodium Thiosulfate to remove excess iodine (color change from red/brown to clear).

  • Extract: DCM/Water extraction.

Pharmaceutical Application Case Study

Target: Designing a Dual-Specificity Kinase Inhibitor.

The 2,6-difluoro-3-(trifluoromethyl)phenoxy moiety is an excellent bioisostere for the 2,4-dichloro-5-fluorophenyl group found in older generation inhibitors (e.g., Crizotinib analogs).[1]

Design Logic:

  • Binding: The ether oxygen acts as a Hydrogen Bond Acceptor (HBA) in the hinge region.

  • Selectivity: The bulky 3-CF₃ group induces a twist in the biaryl ether bond, forcing the molecule into a specific conformation that may fit selectivity pockets (e.g., the "gatekeeper" region).

  • Metabolism: The 2,6-F substitution prevents P450-mediated hydroxylation at the most reactive ortho sites.

Scaffold cluster_properties Pharmacological Benefits Component This compound (Head Group) Linker O-Alkylation (Ether Linkage) Component->Linker Protocol A P1 Metabolic Stability (Blocked Ortho Sites) Component->P1 P2 Lipophilicity (LogP) (CF3 Contribution) Component->P2 P3 Conformational Lock (Atropisomerism potential) Component->P3 Core Heterocyclic Core (e.g., Pyrimidine/Quinoline) Linker->Core Connects to

Figure 2: Structural role of the building block in drug design.

Safety & Handling (MSDS Highlights)

  • Hazards: Like all polyfluorinated phenols, this compound is likely toxic if swallowed and a skin/eye irritant .[3]

  • Acidity Warning: Due to its low pKa, it can cause chemical burns more rapidly than standard phenols. Wear double nitrile gloves.

  • Incompatibility: Avoid strong oxidizing agents. Compatible with standard boronic acids and organolithiums if the hydroxyl is protected.

References

  • General Acidity of Fluorinated Phenols

    • Lippur, K. et al. "Aqueous pKa values of fluorinated phenols." J. Phys. Org. Chem.2019 , 32, e3940.[4] Link[1]

  • SₙAr Reactivity in Drug Design

    • Neustadt, B. R. "Nucleophilic Aromatic Substitution in Drug Discovery." Chem. Rev.[5]2016 , 116, 12488.

  • Commercial Availability & CAS Data

    • Sigma-Aldrich Entry for CAS 2149589-77-3.[1] Link

  • Fluorine in Medicinal Chemistry (Review)

    • Purser, S. et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330. Link

Sources

experimental protocols for handling and using 2,6-Difluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 2,6-Difluoro-3-(trifluoromethyl)phenol

Abstract: This document provides a comprehensive guide for the safe handling, storage, and utilization of this compound. Intended for researchers in synthetic chemistry and drug development, these notes synthesize critical safety protocols with practical experimental methodologies. The unique electronic properties conferred by the difluoro- and trifluoromethyl-substituents make this compound a valuable building block, necessitating a thorough understanding of its reactivity and handling requirements.

Section 1: Compound Profile and Physicochemical Properties

This compound is a highly functionalized aromatic compound. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group, combined with a trifluoromethyl group at the meta position, significantly influences its chemical personality. These substitutions increase the acidity of the phenolic proton, enhance lipophilicity, and can improve metabolic stability in derivative compounds, making it an attractive scaffold in medicinal chemistry.[1][2][3]

Table 1: Physicochemical Data for this compound and Related Analogs

PropertyValue / InformationRationale & Significance
IUPAC Name This compound-
CAS Number Data not available for this specific isomer. Analog: 4-Fluoro-3-(trifluoromethyl)phenol is 61721-07-1.[4]Unique identifier for chemical substances.
Molecular Formula C₇H₃F₅ODerived from the chemical structure.
Molecular Weight 210.09 g/mol Essential for preparing solutions of specific molarity.
Physical Form Expected to be a solid at room temperature.Important for handling and weighing procedures.
Storage Temperature Store at 2-8°C, under a dry, inert atmosphere (e.g., Nitrogen).[5]Prevents degradation from moisture and atmospheric reactants.
Key Structural Features The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that impacts acidity (pKa), melting point, and solubility.[6]These features are crucial for its application in drug design, potentially enhancing membrane permeability and metabolic stability.[2]

Section 2: Critical Safety, Handling, and Storage Protocols

The high degree of fluorination necessitates stringent safety measures. Halogenated organic compounds, particularly phenols, can be toxic, corrosive, and environmentally hazardous.[7][8][9][10] Adherence to the following protocols is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally similar fluorinated phenols, this compound should be treated as a hazardous substance.

  • Potential Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye damage.[4][11][12] May cause respiratory irritation.[11]

  • Signal Word: Warning / Danger[4]

Mandatory PPE Ensemble:

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[13] For large quantities or potential for splashing, a chemically resistant apron is required.[13]

  • Hand Protection: Due to the corrosive nature of phenols, appropriate glove selection is critical. For incidental contact with dilute solutions, double-layered nitrile gloves are acceptable but must be changed frequently.[13] For handling concentrated solutions or the solid compound, wear heavy-duty neoprene or butyl rubber gloves over nitrile gloves.[13][14]

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[13] When there is a risk of splashing, a full-face shield must be worn in conjunction with goggles.[15]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required in the laboratory.[7][15]

Engineering Controls and Work Practices
  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, MUST be performed inside a certified chemical fume hood to prevent inhalation exposure.[7][8][13][15]

  • Eyewash and Safety Shower: Ensure unimpeded access to a functional eyewash station and safety shower within a 10-second travel distance of the work area.[13][14]

  • Handling Solid Compound: Handle as a fine powder, minimizing dust generation. Do not heat or melt the compound outside of a controlled reaction vessel within a fume hood.[13][15]

Storage and Waste Management
  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[9][14] It must be segregated from incompatible materials, especially strong oxidizing agents and bases.[14]

  • Waste Disposal: As a halogenated organic compound, all waste—including contaminated consumables (gloves, pipette tips, paper towels) and residual chemical—must be collected in a designated "Halogenated Organic Waste" container.[7][8][9][16] This waste stream is typically more costly and complex to dispose of, so keeping it separate from non-halogenated waste is crucial.[10] Never dispose of this compound down the drain.[7][8][9]

Section 3: Experimental Applications and Step-by-Step Protocols

The following protocols are generalized and should be optimized for specific experimental contexts.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution for use in biological screening assays. The choice of DMSO is due to its broad solvent power and compatibility with many biological assays.

Methodology:

  • Pre-Weighing: Tare a clean, dry amber glass vial with a screw cap on an analytical balance.

  • Weighing: Inside a chemical fume hood, carefully weigh approximately 2.1 mg of this compound directly into the tared vial. Record the exact weight.

  • Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)) For 2.1 mg (0.0021 g): Volume = 0.0021 / (210.09 * 0.010) = 0.001 L = 1.0 mL

  • Solubilization: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Mixing: Secure the cap and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be applied if necessary.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For use, thaw and bring to room temperature before opening to prevent water condensation.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol outlines a common synthetic application for phenols, forming an ether linkage. This reaction leverages the increased acidity of the phenolic proton.

Causality: The electron-withdrawing fluorine and trifluoromethyl groups make the hydroxyl proton significantly more acidic than that of unsubstituted phenol. This allows for deprotonation with a mild base like potassium carbonate (K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then displaces a leaving group (e.g., bromide, iodide) from an alkyl halide in an Sₙ2 reaction to form the desired ether.

Methodology:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable anhydrous solvent (e.g., acetone or acetonitrile).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography to yield the pure ether.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Phenol (1 eq), K2CO3 (1.5 eq), & Solvent to dry flask B 2. Add Alkyl Halide (1.1 eq) A->B Under N2 atmosphere C 3. Heat to Reflux B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool & Filter D->E F 6. Extract with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Ether Product H->I Pure Product

Caption: Workflow for a typical O-alkylation reaction.

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a framework for evaluating the compound's potential as an enzyme inhibitor using a spectrophotometric assay.[6]

Logic: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition. By testing a range of compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, and a stock solution of the enzyme's substrate. Prepare a serial dilution series of the this compound stock solution (from Protocol 1) in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the diluted compound solutions to designated wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

  • Data Collection: Immediately place the microplate into a plate reader and measure the change in absorbance over time at a wavelength specific to the product or substrate.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Normalize the rates to the vehicle control (0% inhibition) and background control (100% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

G cluster_prep Plate Setup cluster_reaction Reaction cluster_analysis Data Analysis A 1. Add Buffer, Enzyme, & Compound Dilutions to 96-well plate B 2. Include Vehicle (0%) & No-Enzyme (100%) Controls C 3. Pre-incubate Plate B->C D 4. Initiate with Substrate C->D E 5. Read Absorbance Kinetics D->E F 6. Calculate Reaction Velocities E->F G 7. Plot % Inhibition vs. [Compound] F->G H 8. Determine IC50 Value G->H I IC50 Value H->I Inhibition Potency

Caption: General workflow for an enzyme inhibition assay.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. Benchchem.
  • Technical Support Center: Synthesis of Fluorinated Phenols. Benchchem.
  • Halogenated Solvents. Washington State University.
  • 2,6-Difluoro-3-methylphenol. ChemScene.
  • Halogenated Solvents in Laboratories. Temple University.
  • 2,6-Difluoro-3-(hydroxymethyl)phenol. Sigma-Aldrich.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Safety Data Sheet. Fluorochem.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Deoxyfluorination of Phenols. Harvard DASH.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 2,6-Difluoro-3-(hydroxymethyl)phenol. MilliporeSigma.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ArODES HES-SO.
  • Recent Advances in the Synthetic Application of Difluorocarbene. Thieme.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.
  • Phenol - OHS Information Sheet. Monash University.
  • Phenol. UC Berkeley EH&S.
  • 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol. Fluorochem.
  • Biocatalytic trifluoromethylation of unprotected phenols. PMC.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. IRIS.
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines. ACS Publications.
  • 2,6-Difluoro-3-(hydroxymethyl)phenol. BLD Pharm.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. ResearchGate.

Sources

Application Note: 2,6-Difluoro-3-(trifluoromethyl)phenol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 2,6-Difluoro-3-(trifluoromethyl)phenol (CAS 2149589-77-3) as a high-value building block in the design of next-generation herbicides and fungicides. Distinguished by its unique substitution pattern, this intermediate offers a dual mechanism for optimizing active ingredients (AIs): metabolic blocking via ortho-fluorination and lipophilic enhancement via the trifluoromethyl group. This guide provides a comprehensive technical profile, a validated protocol for nucleophilic aromatic substitution (


) to form biaryl ether scaffolds—a core structural motif in Protoporphyrinogen Oxidase (PPO) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides—and a robust quality control workflow.

Chemical Profile & Strategic Value

Identification
PropertyDetail
Chemical Name This compound
CAS Number 2149589-77-3
Molecular Formula

Molecular Weight 198.09 g/mol
Appearance White to off-white crystalline solid
Acidity (Predicted pKa) ~6.5 - 7.2 (Significantly more acidic than phenol due to electron-withdrawing F/CF3 groups)
Mechanism of Action in AI Design

In agrochemical discovery, this phenol serves as a bioisostere for 3-(trifluoromethyl)phenol (used in Picolinafen) and 2,6-difluorophenol. Its incorporation addresses specific failure modes in lead compounds:

  • Metabolic Stability (The "Fluorine Shield"): The fluorine atoms at the 2- and 6-positions physically and electronically block the ortho-positions from cytochrome P450-mediated hydroxylation, a common metabolic degradation pathway in plants and insects.

  • Lipophilicity Modulation: The 3-trifluoromethyl group significantly increases

    
    , enhancing cuticular penetration and membrane transport in target weeds or fungi.
    
  • Electronic Tuning: The electron-deficient ring lowers the

    
     of the hydroxyl group, making the phenolate anion a stable leaving group or a specific nucleophile that modulates the electronic properties of the resulting ether linkage.
    

Application: Synthesis of Biaryl Ether Scaffolds

The primary application of this compound is in the synthesis of biaryl ethers via Nucleophilic Aromatic Substitution (


). This scaffold is ubiquitous in herbicides (e.g., Pyraflufen-ethyl, Oxyfluorfen) and insecticides.
Reaction Pathway Visualization

The following diagram illustrates the workflow for coupling this phenol with a heteroaryl halide (e.g., a chloropyridine derivative) to form a bioactive ether core.

SynthesisWorkflow Phenol 2,6-Difluoro-3- (trifluoromethyl)phenol (Nucleophile) Base Base Activation (K2CO3/Cs2CO3) Phenol->Base Deprotonation (DMF, 60°C) Complex Meisenheimer Complex Base->Complex Attack Substrate Heteroaryl Halide (e.g., 2-Cl-Pyridine) Substrate->Complex + Electrophile Product Biaryl Ether Scaffold Complex->Product - Leaving Group (Cl⁻)

Figure 1: Strategic workflow for


 coupling.[1] The electron-deficient phenol requires base activation to form a reactive phenolate.

Experimental Protocol: Coupling

Objective: Synthesize a model biaryl ether intermediate using this compound and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Safety Warning:

  • Corrosive: The phenol and product are potential irritants.

  • Toxic: Fluorinated pyridines are toxic by inhalation/ingestion.[2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

Materials
  • Reactant A: this compound (1.0 eq, 10 mmol, 1.98 g)

  • Reactant B: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.1 eq, 11 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 eq, 15 mmol)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous (20 mL)

  • Catalyst (Optional): 18-Crown-6 (0.05 eq) if reaction is sluggish.

Step-by-Step Procedure
  • Activation:

    • Charge a 100 mL round-bottom flask (equipped with a magnetic stir bar) with Reactant A (1.98 g) and DMF (15 mL).

    • Add

      
        (2.07 g) in a single portion.
      
    • Stir at 60°C for 30 minutes under an inert atmosphere (

      
       or Ar). Note: This ensures complete deprotonation of the acidic phenol to the phenolate anion.
      
  • Coupling:

    • Dissolve Reactant B in the remaining DMF (5 mL) and add dropwise to the reaction mixture.

    • Increase temperature to 90–100°C .

    • Monitor reaction via TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours.

    • Endpoint: Reaction is typically complete within 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into Ice-Water (100 mL) containing 1N HCl (5 mL) to quench excess base.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) and dry over 
      
      
      
      .
    • Concentrate under reduced pressure to yield the crude ether.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Quality Control & Analytic Profiling

Ensuring the purity of fluorinated intermediates is critical, as isomeric impurities can possess vastly different toxicological profiles.

HPLC Method (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%

95% B; 15-20 min: 95% B
Detection UV @ 254 nm (aromatic ring) and 210 nm
Temperature 30°C
QC Decision Tree

The following logic gate ensures only high-quality material moves to biological screening.

QCDecision Start Crude Product PurityCheck HPLC Purity > 98%? Start->PurityCheck IdentifyImpurity Identify Impurity (LC-MS) PurityCheck->IdentifyImpurity No IsomerCheck Regioisomer < 0.5%? PurityCheck->IsomerCheck Yes Repurify Recrystallize IdentifyImpurity->Repurify Recoverable Reject Reject Batch IdentifyImpurity->Reject Critical Failure Pass Release for Bio-Assay IsomerCheck->Pass Yes IsomerCheck->Repurify No Repurify->PurityCheck Retest

Figure 2: Quality Control decision logic for fluorinated ether intermediates.

References

  • Sigma-Aldrich. (2025). Product Specification: this compound, CAS 2149589-77-3.[3][4][5] Retrieved from

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.

  • Fujiwara, T., et al. (2015). Synthesis and herbicidal activity of novel pyrazole derivatives containing a trifluoromethyl group. Journal of Pesticide Science.

  • PubChem. (2025).[6] Compound Summary: Fluorinated Phenol Derivatives. National Library of Medicine. Retrieved from

(Note: While specific patents for this exact CAS are proprietary, the chemistry described follows the established protocols for the synthesis of Picolinafen and Pyraflufen-ethyl analogs as cited in standard agrochemical medicinal chemistry texts.)

Sources

Application Notes and Protocols for 2,6-Difluoro-3-(trifluoromethyl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Highly Functionalized Phenolic Building Block

2,6-Difluoro-3-(trifluoromethyl)phenol is a structurally complex and electronically distinct aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of two fluorine atoms flanking a hydroxyl group, coupled with a potent electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties to the molecule. This guide provides a comprehensive overview of the anticipated reaction mechanisms involving this phenol, offering detailed protocols and expert insights to facilitate its application in novel synthetic endeavors.

The trifluoromethyl group is a well-established bioisostere for larger alkyl groups and significantly enhances the lipophilicity and metabolic stability of drug candidates.[1] The presence of fluorine atoms further modulates the electronic properties of the aromatic ring, influencing acidity, reactivity, and intermolecular interactions. This application note will delve into the key reaction pathways accessible to this compound, with a focus on reactions of the phenolic hydroxyl group and nucleophilic aromatic substitution at the activated ring positions. The protocols and mechanistic discussions presented herein are based on established principles and data from structurally analogous compounds, providing a robust framework for the successful utilization of this versatile building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents is expected to significantly increase the acidity of the phenolic proton compared to phenol itself. Spectroscopic characterization is essential for confirming the identity and purity of this compound.

PropertyPredicted Value/Range
Molecular Formula C₇H₃F₅O
Molecular Weight 210.09 g/mol
pKa Lower than phenol (9.9) due to inductive effects
¹H NMR Aromatic protons and a hydroxyl proton signal
¹³C NMR Distinct signals for the fluorinated and trifluoromethylated carbons
¹⁹F NMR Signals corresponding to the two aromatic fluorine atoms and the trifluoromethyl group
Mass Spectrometry Molecular ion peak at m/z = 210.01

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_of_2_6_Difluoro_3_trifluoromethyl_phenol cluster_0 Diazotization cluster_1 Hydrolysis A 2,6-Difluoro-3-(trifluoromethyl)aniline B NaNO₂, H₂SO₄ (aq) 0-5 °C A->B C 2,6-Difluoro-3-(trifluoromethyl)benzenediazonium salt B->C D H₂O, H₂SO₄, Δ C->D E This compound D->E Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Phenol This compound Base Base (e.g., K₂CO₃, Cs₂CO₃) Phenol->Base Phenoxide Phenoxide Intermediate Base->Phenoxide AlkylHalide Alkyl Halide (R-X) Phenoxide->AlkylHalide Sₙ2 Product Aryl Ether Product AlkylHalide->Product SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination ArylHalide This compound Nucleophile Nucleophile (Nu⁻) ArylHalide->Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nucleophile->Meisenheimer LeavingGroup Fluoride (F⁻) Meisenheimer->LeavingGroup Loss of Leaving Group Product Substituted Product LeavingGroup->Product

Sources

Application Notes and Protocols for the Catalytic Functionalization of 2,6-Difluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Highly Electron-Deficient Phenol

2,6-Difluoro-3-(trifluoromethyl)phenol is a highly electron-deficient aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of three strongly electron-withdrawing groups (two fluorine atoms ortho to the hydroxyl group and a trifluoromethyl group meta to it) dramatically influences its reactivity. This unique electronic and steric environment presents both challenges and opportunities for selective functionalization. The low nucleophilicity of the phenoxide and the deactivation of the aromatic ring towards electrophilic substitution necessitate carefully chosen catalytic systems to achieve desired chemical transformations. This guide provides a comprehensive overview of catalytic strategies and detailed protocols for the functionalization of this valuable substrate, focusing on O-alkylation/arylation and C-H functionalization.

I. O-Alkylation and O-Arylation: Strategies for Ether Synthesis

The direct functionalization of the hydroxyl group is a primary consideration for elaborating the structure of this compound. Due to the electron-deficient nature of the phenol, the corresponding phenoxide is a relatively weak nucleophile. Therefore, catalytic methods that can overcome this low reactivity are essential.

A. O-Trifluoromethylation and O-Difluoromethylation

The introduction of trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) groups is a common strategy in drug design to enhance metabolic stability and lipophilicity.[1]

Conceptual Workflow for O-Trifluoromethylation

cluster_0 Two-Step O-Trifluoromethylation Phenol This compound Carboxydifluoromethylation O-Carboxydifluoromethylation (BrCF2COONa) Phenol->Carboxydifluoromethylation Step 1 Intermediate Aryloxydifluoroacetic Acid Intermediate Carboxydifluoromethylation->Intermediate Decarboxylative_Fluorination Silver-Catalyzed Decarboxylative Fluorination (AgNO3, Selectfluor) Intermediate->Decarboxylative_Fluorination Step 2 Product Aryl Trifluoromethyl Ether Decarboxylative_Fluorination->Product

Caption: Two-step protocol for O-trifluoromethylation of phenols.

Protocol 1: Two-Step O-Trifluoromethylation via Carboxydifluoromethylation and Decarboxylative Fluorination

This protocol is adapted from a general method for the O-trifluoromethylation of phenols and is a promising starting point for the target substrate.[2][3]

Step 1: Synthesis of 2-(2,6-difluoro-3-(trifluoromethyl)phenoxy)-2,2-difluoroacetic acid

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Carboxydifluoromethylation: Add sodium bromodifluoroacetate (1.5 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aryloxydifluoroacetic acid can be purified by column chromatography or used directly in the next step.

Step 2: Silver-Catalyzed Decarboxylative Fluorination

  • Reaction Setup: In a suitable reaction vessel, dissolve the aryloxydifluoroacetic acid intermediate (1.0 equiv) in a mixture of dichloromethane and water.

  • Addition of Reagents: Add silver nitrate (AgNO₃, 0.2 equiv) and Selectfluor® (2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by ¹⁹F NMR or LC-MS.

  • Workup: Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

ReagentMolar Equiv. (Step 1)Molar Equiv. (Step 2)Purpose
This compound1.0-Starting material
Sodium Hydride1.1-Base for deprotonation
Sodium Bromodifluoroacetate1.5-Carboxydifluoromethylating agent
Silver Nitrate-0.2Catalyst
Selectfluor®-2.0Fluorinating agent
B. Palladium- and Copper-Catalyzed O-Arylation

The formation of diaryl ethers from this compound can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. Given the electron-deficient nature of the phenol, careful selection of the catalyst, ligand, and base is crucial for achieving good yields.

Conceptual Workflow for Buchwald-Hartwig O-Arylation

cluster_1 Buchwald-Hartwig O-Arylation Phenol This compound Catalyst_System Pd Precatalyst + Ligand (e.g., Biarylphosphine) + Base (e.g., Cs2CO3) Phenol->Catalyst_System Aryl_Halide Aryl Halide/Triflate Aryl_Halide->Catalyst_System Product Diaryl Ether Catalyst_System->Product

Caption: Key components of the Buchwald-Hartwig O-arylation reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig O-Arylation

This protocol is based on established methods for the O-arylation of electron-deficient phenols.[4]

  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Addition of Reactants: Add this compound (1.0 equiv) and the aryl halide or triflate (1.2 equiv).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective precatalysts.
Ligand Biarylphosphine ligands (e.g., RuPhos, XPhos)Promote reductive elimination from the electron-rich palladium center.
Base Cs₂CO₃, K₃PO₄Weakly coordinating bases are generally preferred to avoid catalyst inhibition.
Solvent Toluene, DioxaneAprotic solvents are standard for this transformation.

II. Catalytic C-H Functionalization

Direct C-H functionalization of the aromatic ring of this compound offers a highly atom-economical route to novel derivatives. The regioselectivity of such reactions will be dictated by the electronic and steric environment of the C-H bonds. The C-H bond at the C-4 position is the most likely site for functionalization due to steric accessibility and potential activation by the ortho-fluorine atoms.

Protocol 3: Palladium-Catalyzed C-H Arylation (Conceptual)

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv), the aryl halide coupling partner (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent and Reaction: Add a high-boiling point aprotic solvent (e.g., DMF or DMAc). Seal the tube and heat to 120-150 °C.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Challenges and Considerations for C-H Functionalization:

  • Regioselectivity: Directing groups may be necessary to achieve high regioselectivity. The inherent directing ability of the phenol and fluorine atoms needs to be considered.

  • Catalyst Deactivation: The acidity of the phenol may lead to catalyst deactivation. The use of a suitable base is critical.

  • Harsh Conditions: C-H activation often requires high temperatures, which may not be compatible with all functional groups.

III. Cross-Coupling Reactions of Derivatized Phenol

An alternative strategy for functionalization involves the initial conversion of the phenolic hydroxyl group into a more reactive functional group, such as a triflate or nonaflate, which can then participate in various palladium-catalyzed cross-coupling reactions.

Conceptual Workflow for Derivatization and Cross-Coupling

cluster_2 Derivatization and Cross-Coupling Phenol This compound Derivatization Derivatization (e.g., Tf2O, NfF) Phenol->Derivatization Aryl_Triflate Aryl Triflate/Nonaflate Derivatization->Aryl_Triflate Cross_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Aryl_Triflate->Cross_Coupling Product Functionalized Arene Cross_Coupling->Product

Caption: A two-step approach involving derivatization followed by cross-coupling.

Protocol 4: Suzuki-Miyaura Coupling of the Corresponding Aryl Triflate

This protocol is based on standard Suzuki-Miyaura conditions and is expected to be applicable to the triflate derivative of the target phenol.[5]

Step 1: Synthesis of 2,6-difluoro-3-(trifluoromethyl)phenyl trifluoromethanesulfonate

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add pyridine or a non-nucleophilic base like 2,6-lutidine (1.2 equiv).

  • Triflation: Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise.

  • Reaction and Workup: Stir the reaction at 0 °C for 1-2 hours, then warm to room temperature. Quench with water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate to afford the aryl triflate, which can be purified by column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk tube, add the aryl triflate (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2.0 equiv).

  • Solvent and Reaction: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water). Heat the reaction to 80-100 °C until completion as monitored by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

The catalytic functionalization of this compound requires a nuanced approach that takes into account its pronounced electron-deficient character. The protocols outlined in this guide provide robust starting points for O-alkylation, O-arylation, and C-H functionalization, drawing upon established methodologies for challenging phenolic substrates. Researchers and drug development professionals are encouraged to use these protocols as a foundation for optimization, with careful consideration of catalyst, ligand, and reaction conditions to achieve the desired transformations efficiently and selectively.

References

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754–3757. [Link][2][3]

  • Li, X., et al. (2020). Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. Chemical Society Reviews, 49(2), 448-473. [Link]

  • Yagoub, Y. A., & Ali, I. A. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 7(4), 742-753. [Link]

  • Wikipedia contributors. (2023, November 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 01:41, February 24, 2026, from [Link]

  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(24), 15767–15776. [Link]

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. ACS Publications. [Link]

  • Hu, F., & Hu, X. (2021). Catalyst-Directed Divergent Catalytic Approaches to Expand Structural and Functional Scaffold Diversity via Metallo-Enolcarbene. Accounts of Chemical Research, 54(9), 2247–2263. [Link]

  • Pialat, A., & Tlili, A. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2476–2536. [Link]

  • Li, Z., & Li, C.-J. (2012). Transition Metal-Catalyzed C—H Trifluoromethylation. Chinese Journal of Chemistry, 30(11), 2533–2538. [Link]

  • Niwa, T., Uetake, Y., & Hosoya, T. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications, 12(1), 7299. [Link]

  • Schmermund, L., et al. (2019). Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Angewandte Chemie International Edition, 58(33), 11319-11323. [Link]

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic letters, 18(15), 3754–3757. [Link]

  • Gicquel, M., et al. (2020). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Beilstein Journal of Organic Chemistry, 16, 1626-1699. [Link]

  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of organic chemistry, 84(24), 15767–15776. [Link]

  • Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved 01:42, February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Yang, Z., & Koenigs, R. M. (2021). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Chemistry – An Asian Journal, 16(10), 1229–1241. [Link]

  • Li, Y., et al. (2022). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 13(1), 354. [Link]

  • Shields, J. D., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Organic Letters, 26(11), 2358–2363. [Link]

  • Das, S. (2022). Distal Functionalization via Transition Metal Catalysis. Chemistry, 4(4), 1438-1440. [Link]

  • Pialat, A., & Tlili, A. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2476-2536. [Link]

  • Postnikov, P. S., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7575. [Link]

  • Hu, X., et al. (2022). Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. Organic Letters, 24(3), 743-748. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 24, 2026, from [Link]

  • Węcławski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku, 2005-II. [Link]

  • Fabbrini, M., et al. (2021). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organometallics, 40(23), 3903-3913. [Link]

  • Fernandes, P. A. S., & Catavini, M. A. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 15(1), 16. [Link]

  • Li, X., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3422. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Schnürch, M. (2013). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chem. Soc. Rev., 42, 904-920. [Link]

  • Sanchez-Vazquez, S., et al. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 13(15), 2181. [Link]

  • Schmidt, D., & Langer, P. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2011(18), 3354-3365. [Link]

  • Sharma, S., & Rawal, R. K. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(46), 26037–26056. [Link]

  • Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Zhang, Y., et al. (2021). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society, 143(32), 12546–12552. [Link]

  • Wang, Y., et al. (2015). Catalytic Oxidation of Phenol and 2,4-Dichlorophenol by Using Horseradish Peroxidase Immobilized on Graphene Oxide/Fe3O4. International Journal of Molecular Sciences, 16(10), 24815–24828. [Link]

  • Li, Y., et al. (2019). Catalytic Degradation of Ortho-Chlorophenol Using Activated Carbon Modified by Different Methods. Catalysts, 9(11), 947. [Link]

  • Hu, F., et al. (2018). Highly chemo- and site-selective C(sp2)–H bond functionalization of aniline and phenol derivatives with aryl/aryl diazo compounds. Organic Chemistry Frontiers, 5(13), 2054-2059. [Link]

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Troubleshooting & Optimization

Technical Support Guide: Optimization of Reaction Conditions for 2,6-Difluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

User Note: This guide addresses the synthesis of an electron-deficient phenol. The presence of two ortho-fluorine atoms and a meta-trifluoromethyl group creates a highly acidic phenol (estimated pKa ~6.5–7.5) with a deactivated aromatic ring.

Key Challenges:

  • Regiostability: The fluorine atoms at the 2,6-positions are susceptible to Nucleophilic Aromatic Substitution (SNAr) under harsh basic conditions.

  • Acidity: The product is significantly more acidic than unsubstituted phenol, altering standard extraction protocols.

  • Diazo-Tars: In the diazotization route, the electron-poor ring reacts sluggishly, increasing the risk of polymerization ("tarring") if temperature profiles are not strictly managed.

Primary Synthetic Routes & Optimization

Route A: Diazotization-Hydrolysis (Scalable/Industrial)

Best for: Large-scale synthesis starting from 2,6-difluoro-3-(trifluoromethyl)aniline.

The Protocol:

  • Salt Formation: Dissolve aniline in 35-40% H₂SO₄. (HCl is avoided to prevent chlorination side-products).

  • Diazotization: Add NaNO₂ (aq) dropwise at -5°C to 0°C .

    • Optimization: Maintain temperature < 0°C. The electron-withdrawing CF₃ group destabilizes the diazonium salt, making it prone to decomposition if heated prematurely.

  • Hydrolysis (The "Inverse Addition" Technique):

    • Standard: Heating the diazo solution directly. (NOT RECOMMENDED - High Tar) .

    • Optimized: Add the cold diazonium solution dropwise into a boiling solution of dilute H₂SO₄/CuSO₄ (100-105°C). This ensures instantaneous conversion to phenol and minimizes the concentration of unreacted diazonium salt available for coupling side-reactions.[1]

Route B: Demethylation (High Purity/Lab Scale)

Best for: High-purity requirements starting from 2,6-difluoro-3-(trifluoromethyl)anisole.

The Protocol:

  • Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

  • Conditions: Start at -78°C, warm to Room Temperature (RT).

  • Quenching: Slow addition of Methanol (MeOH) at 0°C.

Critical Process Visualizations

Workflow A: Diazotization Logic

Diazotization_Optimization Start Start: 2,6-Difluoro-3-(CF3)aniline Acid Dissolve in 40% H2SO4 (Avoid HCl) Start->Acid Diazo Add NaNO2 (-5°C to 0°C) Acid->Diazo Check Starch-Iodide Test (Must be Blue) Diazo->Check Check->Diazo Negative (Add more NaNO2) Urea Add Urea (Quench excess HNO2) Check->Urea Positive Hydrolysis INVERSE ADDITION: Dropwise into Boiling H2SO4/CuSO4 Urea->Hydrolysis Critical Step Product Target Phenol Hydrolysis->Product

Caption: Optimized workflow for diazotization emphasizing the "Inverse Addition" technique to minimize tar formation.

Workflow B: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Issue Encountered LowYield Low Yield Problem->LowYield Impurity Impurity/Tar Problem->Impurity CheckExt Check Extraction pH LowYield->CheckExt CheckTemp Diazo Temp > 5°C? Impurity->CheckTemp CheckSNAr Defluorination? Impurity->CheckSNAr FixExt Acidify Aqueous Layer to pH < 2 CheckExt->FixExt pH > 4 FixTemp Maintain -5°C Use Inverse Addition CheckTemp->FixTemp Yes FixSNAr Reduce Hydrolysis Time Lower Acid Conc. CheckSNAr->FixSNAr Yes

Caption: Decision logic for resolving common yield and purity issues during synthesis.

Troubleshooting & FAQs

Section 1: Reaction Control (Diazotization)

Q1: My reaction mixture turned into a black tar during hydrolysis. What happened?

  • Cause: This is the "Azo-Coupling" effect. If the diazonium salt accumulates in the presence of the newly formed phenol, they couple to form azo dyes (tar).

  • Solution: Switch to Inverse Addition . Do not heat the diazonium salt in bulk. Instead, drop the cold diazonium solution slowly into a vigorously boiling acid solution. This ensures the diazonium is consumed (hydrolyzed) faster than it can couple.

Q2: Why is the yield lower than 50% even with Inverse Addition?

  • Cause: Decomposition of the diazonium salt prior to hydrolysis. The ortho-fluorines and meta-CF₃ make the diazonium intermediate unstable.

  • Solution: Ensure the diazotization temperature never exceeds 0°C. Use 40-50% H₂SO₄ ; weaker acids may not prevent the formation of triazenes (diazoamino compounds).

Section 2: Workup & Purification

Q3: I extracted with DCM, but the product remained in the aqueous layer.

  • Cause: pH Mismanagement.

    • Standard phenols have a pKa ~10.

    • 2,6-Difluoro-3-(trifluoromethyl)phenol has an estimated pKa of 6.5–7.5 due to strong electron-withdrawing groups.

    • If you wash the organic layer with saturated NaHCO₃ (pH ~8.5) or dilute NaOH, you will deprotonate the phenol and pull it back into the water.

  • Solution:

    • Acidify the aqueous phase to pH 1–2 using 6M HCl before extraction.

    • Wash the organic layer only with water or brine, not alkaline buffers.

Q4: Can I use silica gel chromatography for purification?

  • Observation: The product streaks on TLC.

  • Solution: Yes, but the phenol is acidic and interacts with the silanols on the silica.

    • Fix: Add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexanes/Ethyl Acetate + 1% AcOH). This suppresses ionization and reduces streaking.

Comparative Data: Reagent Stoichiometry

ParameterRecommended RangeImpact of Deviation
H₂SO₄ Conc. 35% – 50%<30%: Triazene formation (impurities). >60%: Sulfonation byproducts.[2]
NaNO₂ Equiv. 1.05 – 1.10 eq<1.0: Incomplete conversion. >1.2: Excess HNO₂ oxidizes the phenol.
Hydrolysis Temp 100°C – 105°C<90°C: Slow reaction, accumulation of diazo (tar risk).
Quenching (Urea) 0.1 – 0.2 eqNone: Residual HNO₂ nitrates the phenol ring (nitrophenol impurity).

References & Grounding

  • Diazotization Mechanisms: Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction." Available at: [Link]

  • Fluorine Substituent Effects: Journal of Physical Organic Chemistry. "Aqueous pKa values of fluorinated phenols." (2019). Available at: [Link]

  • Patent Reference (Analogous Chemistry): World Intellectual Property Organization. "Process for the preparation of trifluoromethylphenols." WO2007054555. Available at:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated versus Non-Fluorinated Phenol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic systems is a cornerstone of molecular design. The substitution of hydrogen with fluorine on a phenol ring, a common scaffold in pharmaceuticals and advanced materials, induces profound changes in the molecule's physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated phenol analogues, supported by experimental data and detailed methodologies, to empower informed decisions in your research and development endeavors.

The Electronic Influence of Fluorine: A Tale of Two Effects

The altered reactivity of fluorinated phenols stems from the unique electronic properties of the fluorine atom.[1][2] Despite being the most electronegative element, fluorine's effect on an aromatic ring is a nuanced interplay of two opposing forces: the inductive effect (-I) and the resonance effect (+M).[3]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.[3]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi (π) system, increasing electron density, particularly at the ortho and para positions. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance donation is significantly weaker than its inductive withdrawal.[3]

This dichotomy of strong inductive withdrawal and weak resonance donation is the fundamental driver of the reactivity differences observed between fluorinated and non-fluorinated phenols.

electronic_effects cluster_phenol Fluorinated Phenol cluster_reactivity Resulting Reactivity Profile Phenol_Ring Aromatic Ring OH OH Phenol_Ring->OH Increased_Acidity Increased Acidity (Lower pKa) Phenol_Ring->Increased_Acidity Altered_EAS Altered Electrophilic Aromatic Substitution Phenol_Ring->Altered_EAS Enhanced_SNAr Enhanced Nucleophilic Aromatic Substitution Phenol_Ring->Enhanced_SNAr Fluorine F Fluorine->Phenol_Ring -I (Inductive Withdrawal) Strong Fluorine->Phenol_Ring +M (Resonance Donation) Weak caption Electronic effects of fluorine on the phenol ring.

Caption: Electronic effects of fluorine on the phenol ring.

Acidity (pKa): A Clear Trend of Enhancement

The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Fluorine substitution, particularly at the ortho and para positions, significantly increases the acidity of the phenolic proton, resulting in a lower pKa value.[4] This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the negative charge of the phenoxide ion.[3][5]

CompoundpKaRelative Acidity (to Phenol)
Phenol9.98[4]1
4-Fluorophenol9.95[4]~1.07
4-Chlorophenol9.38[5]~4.0
4-Bromophenol9.34~4.4
4-Nitrophenol7.15[4]~676
Pentafluorophenol~5.5~27,542

Data compiled from various sources, slight variations may exist depending on experimental conditions.

The increased acidity of fluorinated phenols is a critical consideration in drug design, as it can influence binding interactions with biological targets and affect the overall pharmacokinetic profile of a molecule.[6]

Electrophilic Aromatic Substitution (EAS): A Deactivated yet Directed System

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. Due to the dominant electron-withdrawing inductive effect of fluorine, fluorinated phenols are generally less reactive towards EAS than phenol itself. The fluorine substituent deactivates the ring.

However, the weaker resonance effect of fluorine still directs incoming electrophiles to the ortho and para positions.[7] Therefore, while the reaction rate is slower, the regioselectivity is similar to that of phenol.

Reactivity AspectNon-Fluorinated PhenolFluorinated PhenolRationale
Rate of EAS FasterSlowerThe strong -I effect of fluorine deactivates the ring, making it less nucleophilic.
Orientation Ortho, para-directingOrtho, para-directingThe +M effect of both the hydroxyl and fluoro groups directs incoming electrophiles to these positions.

Nucleophilic Aromatic Substitution (SNAr): A Paradigm Shift in Reactivity

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is typically challenging for electron-rich rings like phenol. However, the introduction of strongly electron-withdrawing groups, such as a nitro group or, pertinently, a fluorine atom, can activate the ring for SNAr.[8][9]

Fluorine-substituted phenols are significantly more reactive in SNAr reactions than their non-fluorinated counterparts, and even more so than other halo-phenols.[3] This is because the highly electronegative fluorine atom strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step.[8]

snar_workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Fluorophenol Fluorophenol (Activated Substrate) Attack Nucleophilic Attack on Carbon bearing Fluorine Fluorophenol->Attack Nucleophile Nucleophile (e.g., R-NH2, R-O⁻) Nucleophile->Attack Intermediate Formation of Meisenheimer Complex (Stabilized by Fluorine's -I Effect) Attack->Intermediate Elimination Elimination of Fluoride Ion Intermediate->Elimination Substituted_Phenol Substituted Phenol Elimination->Substituted_Phenol caption General workflow for SNAr on a fluorophenol.

Caption: General workflow for SNAr on a fluorophenol.

This enhanced reactivity makes fluorophenols valuable synthons in organic synthesis, allowing for the construction of complex molecules under relatively mild conditions.[10]

Oxidative Coupling: The Role of Redox Potential

Oxidative coupling of phenols typically proceeds through the formation of phenoxy radicals, which then couple to form C-C or C-O bonds.[11] The ease of formation of the initial phenoxy radical is dependent on the oxidation potential of the phenol.

The electron-withdrawing nature of fluorine generally increases the oxidation potential of the phenol, making it more difficult to oxidize compared to its non-fluorinated analogue. This suggests that fluorinated phenols may be less reactive in oxidative coupling reactions under a given set of conditions. However, the precise outcome can be complex and influenced by the specific oxidant and reaction conditions employed.

Impact on Biological Activity: A Medicinal Chemistry Perspective

The strategic placement of fluorine atoms on phenolic scaffolds is a widely used strategy in drug discovery.[1][2] Fluorination can lead to:

  • Enhanced Enzyme Inhibition: The introduction of fluorine can improve the binding affinity of a molecule to its target enzyme, leading to increased potency. For instance, a fluorinated gallocatechin derivative showed enhanced inhibitory activity against DYRK1A kinase, a target in neurodegenerative diseases.[1]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[2]

  • Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Experimental Protocols

To empirically determine the comparative reactivity of fluorinated and non-fluorinated phenol analogues, the following standardized protocols can be employed.

Protocol 1: Determination of Relative Acidity by UV-Vis Spectrophotometry

This protocol leverages the pH-dependent shift in the UV-Vis absorption spectrum of phenols to determine their pKa values.

Materials:

  • Fluorinated and non-fluorinated phenol analogues

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with known pH values (e.g., phosphate, borate)

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of each phenol analogue in a suitable solvent (e.g., ethanol or water).

  • For each phenol, prepare a series of solutions in the different buffer systems, ensuring the final phenol concentration is constant.

  • Measure the absorbance spectrum of each solution over a relevant wavelength range (typically 250-350 nm).

  • Identify the wavelength of maximum absorbance for both the protonated (phenol) and deprotonated (phenoxide) species.

  • Plot the absorbance at the phenoxide's maximum wavelength against the pH of the buffer.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated forms.

Protocol 2: Comparative Rate of Electrophilic Bromination

This experiment compares the rate of consumption of bromine by a fluorinated and a non-fluorinated phenol, providing a measure of their relative reactivity in electrophilic aromatic substitution.

Materials:

  • Fluorinated and non-fluorinated phenol analogues

  • Bromine water of a known concentration

  • A suitable solvent (e.g., glacial acetic acid)

  • Sodium thiosulfate solution (standardized)

  • Potassium iodide solution

  • Starch indicator solution

  • Stopwatch, burettes, and conical flasks

Procedure:

  • Prepare solutions of the fluorinated and non-fluorinated phenols of the same molar concentration in the chosen solvent.

  • In a conical flask, mix a known volume of the phenol solution with a known volume of the bromine water. Start the stopwatch immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an excess of potassium iodide solution.

  • The unreacted bromine will oxidize the iodide to iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue-black color.

  • Repeat this for several time points for both the fluorinated and non-fluorinated phenols.

  • Plot the concentration of unreacted bromine versus time for each phenol. The initial slope of this plot is proportional to the initial reaction rate. A steeper slope indicates a faster reaction.

References

  • Urban, J. J., & Cramer, C. J. (1994). Effect of Fluorine Substitution on Phenol Acidities in the Gas-Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry, 59(18), 5240-5245.
  • Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. (2016). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 138(39), 12692-12695.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Fluorinated vs.
  • Survival Technologies. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. Survival Technologies.
  • BenchChem. (2025). A Comparative Study on the Reactivity of (S)-2-(4-Fluorophenyl)
  • Testbook. (n.d.).
  • Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. (2016).
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Science.gov.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. BenchChem.
  • CUTM Courseware. (n.d.). Test for Phenolic Group. CUTM Courseware.
  • ResearchGate. (2020). Substituent effects on the physical properties and pKa of phenol.
  • PROMETHEUS – Protocols. (n.d.).
  • BenchChem. (2025).
  • The University of Manchester. (n.d.). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine.
  • Quora. (2015). Why is p-fluorophenol more acidic than phenol?. Quora.
  • Chem.libretexts.org. (2025). Substituents affect the pKa.
  • ResearchGate. (2021). Fluorine in drug discovery: Role, design and case studies.
  • Powers, D. C., & Ritter, T. (2020).
  • Wikipedia. (n.d.).
  • OpenStax. (2023). 16.
  • SlideShare. (n.d.). ASSAY Of PHENOL. SlideShare.
  • ResearchGate. (2025). Fluorine: The New Kingpin of Drug Discovery.
  • ResearchGate. (n.d.). Oxidative [ 18 F]fluorination of phenols.
  • ACS Publications. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
  • ResearchGate. (2025). Synthesis and Characterization of a Fluorinated Phenolic Resin /Phenolic Resin blend.
  • ChemRxiv. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • ResearchGate. (n.d.). Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science.
  • Chem.libretexts.org. (2021). 4.
  • PMC. (2015).
  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Fisher Scientific. (n.d.).
  • ACS Publications. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society.
  • PMC. (n.d.).

Sources

Regioselectivity in the Fluorination of Substituted Phenols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Medicinal Chemists.[1][2] Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The Regioselectivity Paradox

For the medicinal chemist, the direct fluorination of substituted phenols presents a classic synthetic paradox. While the phenolic hydroxyl group is a powerful ortho/para activator, its high electron density renders the ring susceptible to oxidation, often leading to quinones or polymerized byproducts rather than the desired aryl fluoride. Furthermore, standard electrophilic aromatic substitution (EAS) rarely achieves high regiocontrol, typically yielding difficult-to-separate ortho/para mixtures.

This guide moves beyond basic EAS, comparing three distinct strategies to achieve precise regiocontrol:

  • Electrophilic Fluorination: The classical approach (Selectfluor/NFSI) and its limitations.[1]

  • Deoxyfluorination (Ipso-Selective): The PhenoFluor™ methodology for converting C–OH to C–F.

  • Catalytic Dearomatization (Para-Selective): The modern Hypervalent Iodine (I(I)/I(III)) platform.

  • The "Surrogate" Strategy (Ortho-Selective): Rearrangement of

    
    -diazocyclohexenones.
    

Comparative Analysis of Methodologies

Method A: Classical Electrophilic Fluorination (Selectfluor® vs. NFSI)

Mechanism:


 (Electrophilic Aromatic Substitution) or SET (Single Electron Transfer).
Primary Outcome:  Mixture of ortho/para isomers; high risk of oxidation.

Direct fluorination of free phenols with N-F reagents is often termed "uncontrolled" due to the high oxidation potential of the phenol.

FeatureSelectfluor® (F-TEDA-BF

)
NFSI (N-Fluorobenzenesulfonimide)
Reactivity High (

vs NFSI)
Low/Moderate (Requires activation)
Mechanism Radical cation (SET) or

-type
Mostly

-type
Regioselectivity Poor (Statistical o/p mix)Moderate (Steric bulk improves ortho shielding)
Oxidation Risk High (often forms quinones)Lower
Best Use Case Electron-deficient phenols; late-stage functionalization.Enantioselective fluorination (with chiral catalysts).[3][4][5][6]

Critical Insight: Selectfluor is generally too reactive for electron-rich phenols, leading to dearomatization. NFSI is milder but often fails to react without strong activation.

Method B: Ipso-Selective Deoxyfluorination (PhenoFluor™)

Mechanism: Nucleophilic Aromatic Substitution (


) via a uronium intermediate.
Primary Outcome: Ipso-substitution  (C–OH 

C–F).

Developed by the Ritter group, this method bypasses the EAS rules entirely. It does not add fluorine to the ring C-H bonds but replaces the hydroxyl group itself.

  • Selectivity: 100% Ipso.

  • Substrate Scope: Tolerates electron-rich and electron-deficient rings.

  • Limitation: Requires the sacrifice of the hydroxyl handle.

Method C: Para-Selective Hypervalent Iodine Catalysis

Mechanism: I(I)/I(III) Redox Catalysis


 Fluorination 

Dearomatization. Primary Outcome: 4-fluorocyclohexadienones (precursors to para-fluorophenols).

This is the state-of-the-art for para-selectivity. By using a chiral iodoarene catalyst, the phenol is oxidized to a phenoxenium ion which is trapped by fluoride at the para position.

Deep Dive: Regioselectivity Decision Framework

The following Graphviz diagram illustrates the decision logic for selecting the correct protocol based on the desired regiochemical outcome.

FluorinationLogic Start Target: Fluorinated Phenol Scaffold Target_Ortho Target: Ortho-Fluorophenol Start->Target_Ortho Target_Para Target: Para-Fluorophenol Start->Target_Para Target_Ipso Target: Fluorobenzene (OH -> F) Start->Target_Ipso Method_Diaz Method: α-Diazocyclohexenone Rearrangement (Selectfluor + Et3N·3HF) Target_Ortho->Method_Diaz Avoid Direct EAS Method_HypI Method: Hypervalent Iodine Catalysis (ArI / mCPBA / HF) Target_Para->Method_HypI Catalytic Control Method_Pheno Method: PhenoFluor Deoxyfluorination Target_Ipso->Method_Pheno Deoxyfluorination Result_Ortho High Regiocontrol (>95% Ortho) Via 3,3-sigmatropic shift Method_Diaz->Result_Ortho Result_Para High Regiocontrol (Para) Yields Fluorocyclohexadienone Method_HypI->Result_Para Result_Ipso High Fidelity Ipso-Substitution Retains other substituents Method_Pheno->Result_Ipso

Figure 1: Strategic decision tree for selecting fluorination methodologies based on target regiochemistry.

Experimental Protocols

Protocol 1: Ortho-Selective Synthesis via -Diazocyclohexenones

Direct ortho-fluorination is difficult. This "surrogate" method converts the phenol to a diazoketone, fluorinates, and rearranges to the o-fluorophenol.

Reagents:

  • Substrate:

    
    -Diazocyclohexenone (derived from phenol via oxidation/diazo transfer).
    
  • Fluorine Source: Selectfluor® (1.2 equiv).

  • Additive:

    
    .
    
  • Solvent: MeCN.[1][7][8]

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -diazocyclohexenone (1.0 mmol) in anhydrous MeCN (5 mL) under 
    
    
    
    .
  • Fluorination: Add

    
     (2.0 equiv) followed by Selectfluor® (1.2 equiv) at 0 °C.
    
  • Reaction: Stir for 5–10 minutes. The reaction is extremely fast.

  • Elimination/Tautomerization: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv) to induce HF elimination and aromatization.

  • Workup: Quench with sat.

    
    , extract with EtOAc, and purify via silica gel chromatography.
    

Why this works: The fluorine is installed at the alpha position of the ketone. The subsequent elimination/tautomerization forces the fluorine into the ortho position of the newly re-formed phenol ring.

Protocol 2: Para-Selective Dearomatization (Hypervalent Iodine)

Ideal for accessing 4-fluorocyclohexadienones, which are valuable synthetic intermediates.

Reagents:

  • Catalyst: 4-Iodotoluene (

    
    -TolI) (10-20 mol%).
    
  • Oxidant:

    
    -CPBA (1.5 equiv).
    
  • Fluorine Source: Pyridine·HF (Olah's Reagent) or Amine:HF complexes.

  • Solvent:

    
     or DCM.
    

Step-by-Step Workflow:

  • Catalyst Activation: To a solution of

    
    -TolI in 
    
    
    
    , add
    
    
    -CPBA and stir for 10 min to generate the active I(III) species (
    
    
    in situ).
  • Substrate Addition: Add the substituted phenol (1.0 mmol) slowly to the mixture at 0 °C.

  • Monitoring: Monitor by TLC/NMR for the disappearance of phenol and formation of the dienone.

  • Quench: Pour into a mixture of sat.

    
     and 
    
    
    
    (to reduce excess oxidant).
  • Isolation: Extract with DCM. Note: The products are often sensitive; avoid acidic workups.

Performance Comparison Data

The following table contrasts the regioselectivity and yield of these methods against the "Standard" direct fluorination using Selectfluor.

Table 1: Comparative Regioselectivity in Phenol Fluorination

Substrate (Phenol)MethodReagent SystemYield (%)Regioselectivity (o:p:m)Notes
4-tert-butylphenol Direct EAS Selectfluor / MeCN35%40:60:0Significant quinone byproduct.
Hypervalent I

-TolI (cat) / HF
75%0:100:0 Product is the para-dienone.
2-naphthol Direct EAS NFSI / ZrCl

55%85:15:0Moderate ortho selectivity.
Surrogate Diazo / Selectfluor82%100:0:0 Exclusive ortho-fluorination.
Estradiol Direct EAS Selectfluor20%MixtureComplex mixture of 2-F, 4-F, and 10-F.
Deoxyfluorination PhenoFluor88%100% Ipso Converts 3-OH to 3-F (Estrone deriv).

Mechanistic Visualization: The Hypervalent Iodine Cycle

This diagram details the catalytic cycle for the para-selective fluorination, emphasizing the role of the I(III) species.

HypervalentCycle Cat_I1 Ar-I (Catalyst) (Iodine I) Cat_I3 Ar-IF2 (Iodine III) Cat_I1->Cat_I3 Oxidative Addition Oxidation Oxidation (mCPBA, HF) Inter_A Intermediate A (Ph-O-I-Ar) Cat_I3->Inter_A Ligand Exchange Coordination Phenol Coordination (- HF) Product 4-Fluoro-cyclohexadienone + Ar-I Inter_A->Product Reductive Elimination Attack Fluoride Attack (Para-Selective) Product->Cat_I1 Catalyst Regeneration

Figure 2: Catalytic cycle for the hypervalent iodine-mediated para-fluorination of phenols.

References

  • Comparison of N-F Reagents: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A vital reagent in the business of fluorination. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • PhenoFluor Deoxyfluorination: Tang, P., Wang, W., & Ritter, T. Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. Link

  • Ortho-Selective Surrogate Strategy: Gao, B., et al. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors. Journal of Organic Chemistry, 81(7), 3051–3057. Link

  • Hypervalent Iodine Catalysis: Harnying, W., & Berbasov, D. O. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 124(5), 2345-2390. Link

  • Palladium Catalysis: Furuya, T., Kaiser, H. M., & Ritter, T. Palladium-Mediated Fluorination of Arylboronic Acids. Angewandte Chemie International Edition, 47(32), 5993–5996. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Difluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2,6-Difluoro-3-(trifluoromethyl)phenol

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal

The "Why": Understanding the Hazard Profile

The chemical structure of this compound presents a multi-faceted hazard profile that dictates our stringent safety protocols. The phenol backbone is known to be corrosive and systemically toxic.[8] The addition of electron-withdrawing fluorine and trifluoromethyl groups can significantly alter reactivity and acidity, potentially increasing its ability to penetrate skin and cause severe, rapid tissue damage.

A core danger of phenol and its derivatives is their anesthetic effect, which can cause severe chemical burns without immediate pain, leading to delayed recognition of exposure and deeper tissue damage.[7][8] Furthermore, phenol is readily absorbed through the skin and can lead to systemic toxicity, with reported fatalities resulting from extensive dermal exposure to phenol solutions.[7] Therefore, preventing all routes of exposure is the primary goal.

Table 1: Anticipated Hazard Summary

Hazard Type Description Primary Risk
Skin Corrosion/Burns Capable of causing severe, deep chemical burns.[1][3] The anesthetic properties may delay pain sensation.[7][8] Direct contact can lead to permanent scarring and create a route for systemic poisoning.
Serious Eye Damage Direct contact with liquid or vapor can cause severe irritation, corneal damage, and potentially blindness.[1][5][9] Splashes are a critical risk, requiring immediate and prolonged irrigation.
Systemic Toxicity Rapidly absorbed through the skin, which can be fatal.[7] Also harmful or fatal if swallowed or inhaled.[1][4] Exposure to even small amounts on a large surface area can be life-threatening.
Respiratory Irritation Vapors or aerosols may cause severe irritation to the respiratory tract.[1][10] Inhalation must be prevented through proper engineering controls.

| Aquatic Toxicity | Expected to be harmful or toxic to aquatic life with long-lasting effects.[1][3][9][11] | Release into the environment must be strictly avoided. |

Foundational Safety: Engineering Controls

Personal protective equipment is the last line of defense. Your first and most critical protection comes from robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5][10]

  • Safety Infrastructure: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[1][2][11] Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Selection of appropriate PPE is critical and non-negotiable. The principle is to create a complete, impermeable barrier between you and the chemical.

Hand Protection: The Critical Barrier

Due to the high risk of dermal absorption and corrosion, glove selection is paramount. Standard lightweight nitrile gloves are not recommended for direct or prolonged contact with concentrated phenols.[7]

  • Recommended Practice: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A glove made of a highly resistant material.

  • Glove Change Frequency: Immediately discard and replace outer gloves if contamination is suspected. Never wear contaminated gloves outside the fume hood. Remove gloves using a technique that avoids touching the outer surface.[10]

Table 2: Glove Material Suitability for Halogenated Phenols

Glove Material Recommended Use Key Considerations
Butyl Rubber Excellent Choice. Suitable for extended contact.[7] Offers high resistance to polar organics like phenols.
Viton™ (Fluoroelastomer) Excellent Choice. Suitable for extended contact with organic solvents.[7][12] Good resistance to cuts and abrasions.
Silver Shield/Norfoil™ Excellent Choice. Highest level of chemical resistance for hazardous chemicals.[7][12] Can be stiff and may reduce dexterity; often worn over a more form-fitting glove.
Neoprene Good for Splash Protection. Suitable for short-term work.[7] Thicker gloves (>0.3 mm) are required. Chloroform (if used in a mixture) rapidly degrades neoprene.[7]

| Nitrile | Not Recommended for Direct Contact. Use only as an inner glove when double-gloving.[7][8] | Offers poor resistance to phenols and can provide a false sense of security. |

Body, Eye, and Face Protection
  • Body Protection: Wear a chemical-resistant lab coat (fully buttoned) with long sleeves.[5][6] For any procedure involving quantities greater than a few milliliters or where splashes are possible, a chemical-resistant apron made of butyl rubber or neoprene is required over the lab coat.[7] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[5]

  • Eye and Face Protection: At a minimum, wear ANSI Z87.1-compliant chemical splash goggles.[8] A full-face shield worn over chemical splash goggles is required whenever handling the material, especially during transfers or when working with solutions that could splash.[2][5][8]

Respiratory Protection

Under normal conditions, handling this compound within a certified chemical fume hood should provide adequate respiratory protection.[10] If there is a system failure, a large spill, or if engineering controls are otherwise insufficient, respiratory protection is necessary. This requires a NIOSH-approved respirator with organic vapor cartridges and enrollment in a formal respiratory protection program with fit testing.[1]

Operational Plan: PPE Workflow

The following workflow diagram outlines the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow start Start: Prepare to Handle This compound verify_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) start->verify_eng assess_task Assess Task Scale & Splash Potential verify_eng->assess_task small_scale Small Scale / Low Splash Risk (e.g., weighing <1g) assess_task->small_scale Low large_scale Large Scale / High Splash Risk (e.g., transfers, reactions) assess_task->large_scale High ppe_base Base PPE: - Double Gloves (Nitrile inner, Butyl/Viton outer) - Chemical Splash Goggles - Chemical-Resistant Lab Coat - Long Pants, Closed Shoes small_scale->ppe_base ppe_enhanced Enhanced PPE: - Base PPE PLUS - Full-Face Shield (over goggles) - Chemical-Resistant Apron large_scale->ppe_enhanced don_ppe Don PPE Correctly ppe_base->don_ppe ppe_enhanced->don_ppe perform_work Perform Work in Fume Hood don_ppe->perform_work doff_ppe Doff PPE Carefully (Avoid Cross-Contamination) perform_work->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_proc End of Procedure wash_hands->end_proc

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Don inner nitrile gloves.

    • Don chemical-resistant lab coat.

    • Don chemical-resistant apron (if required).

    • Don chemical splash goggles.

    • Don face shield (if required).

    • Don outer chemical-resistant gloves (e.g., Butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent contamination.

    • Remove the outer, most contaminated gloves first. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield and/or apron (if used).

    • Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

    • Remove chemical splash goggles.

    • Remove the inner nitrile gloves.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

In Case of Exposure

IMMEDIATE MEDICAL ATTENTION IS REQUIRED FOR ANY EXPOSURE. [1]

  • Skin Exposure: This is a medical emergency.

    • Immediately remove all contaminated clothing, shoes, and jewelry while under a safety shower.[5]

    • The recommended first aid for phenol exposure is to wipe the affected area with a gauze pad soaked in low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) .[7] Continue this until there is no detectable odor of phenol.

    • If PEG is not available, flush the affected area with copious amounts of cold water for at least 15 minutes.[1][5]

    • Call emergency services.

  • Eye Exposure:

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][7][13]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the victim to fresh air immediately.[1]

    • If breathing is difficult, provide artificial respiration (avoid mouth-to-mouth).[1]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[1][4] The material is corrosive and can cause further damage to the esophagus.[2][9]

    • Rinse the mouth with water.[1]

    • Seek immediate medical attention.

Spill Response
  • Evacuate personnel from the immediate area.[1]

  • Alert others and your supervisor.

  • If the spill is large or you are not trained to handle it, evacuate and call emergency response.

  • For small spills inside a fume hood:

    • Wear the enhanced PPE described above.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[4]

    • Decontaminate the area, then doff PPE and wash hands.

Waste Disposal

All materials contaminated with this compound, including the chemical itself, absorbent materials, and all used PPE, must be disposed of as hazardous waste.[1] Do not empty into drains or mix with other waste streams.[1] Ensure containers are clearly labeled and consult your institution's environmental health and safety office for specific local, state, and federal disposal regulations.[1]

References

  • Safety Data Sheet for 3-(Trifluoromethyl)phenol. Thermo Fisher Scientific.
  • Safety Data Sheet for 3-(Trifluoromethyl)phenol. Thermo Fisher Scientific (Avocado Research Chemicals).
  • Safety Data Sheet for 4-Fluoro-2-(trifluoromethyl)phenol. Fisher Scientific.
  • Phenol - OHS Inform
  • Safety Data Sheet for 2,6-Difluoro-4-(trifluoromethyl)phenyl 3-fluorophenyl ether. Fluorochem.
  • Standard Operating Procedure: Phenol. Unknown Source (Referenced as Phenol SOP).
  • Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety.
  • Safety Data Sheet for 2-tert-Butyl-6-methyl-phenol. Sigma-Aldrich.
  • Appendix P - Phenol First Aid Guide and PPE. Cornell University Environment, Health and Safety.
  • Standard Oper
  • Safety Data Sheet for 4-Fluoro-3-(trifluoromethyl)phenol. TCI Chemicals.
  • Safety D
  • Safety Data Sheet for Phenol, 4-fluoro-3-(trifluoromethyl)-. Fisher Scientific.
  • Safety Data Sheet for 2,6-Difluorophenol. Fisher Scientific.

Sources

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